3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine
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Overview
Description
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives . Another approach involves the reaction of 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane, followed by further functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the molecule can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoracetic acid, aryl boronic acids, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki coupling reactions with aryl boronic acids yield aryl-substituted derivatives, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .
Scientific Research Applications
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other molecular targets involved in cancer and other diseases.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits TRK activity by binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
6-Bromo-4-hydroxy-pyrazolo[1,5-A]pyridine-3-carbonitrile: This compound is used as an intermediate in the synthesis of RET inhibitors and has similar reactivity due to the presence of bromine and chlorine atoms.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their potential therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C7H3BrCl2N2 |
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Molecular Weight |
265.92 g/mol |
IUPAC Name |
3-bromo-4,6-dichloropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H |
InChI Key |
KAXWMEWFSCLQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Cl)Br)Cl |
Origin of Product |
United States |
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